molecular formula C15H13ClFNO3S B274583 N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide

N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No. B274583
M. Wt: 341.8 g/mol
InChI Key: TUMYHJHDXKAIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide, commonly known as CFTR corrector VX-809, is a small molecule drug that has been developed to treat cystic fibrosis (CF), a genetic disorder that affects the lungs, pancreas, and other organs. CF is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the flow of salt and water in and out of cells. VX-809 is designed to correct the folding and trafficking defects of CFTR caused by the most common CF mutation, F508del.

Mechanism of Action

VX-809 works by binding to the F508del-N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamideTR protein and stabilizing its structure, thereby promoting its proper folding and trafficking to the cell surface. This allows the protein to function as a chloride channel, which is essential for maintaining normal airway surface liquid hydration and preventing bacterial infections.
Biochemical and Physiological Effects:
VX-809 has been shown to increase the expression and function of F508del-N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamideTR in vitro and in vivo, leading to improved chloride transport and airway surface liquid hydration. It has also been shown to reduce inflammation and prevent bacterial infections in N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide animal models. In clinical trials, VX-809 has been shown to improve lung function, reduce exacerbations, and improve quality of life in this compound patients.

Advantages and Limitations for Lab Experiments

VX-809 is a valuable tool for studying the molecular and cellular mechanisms of N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide and for developing new therapies for the disease. Its advantages include its specificity for F508del-N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamideTR, its ability to correct the folding and trafficking defects of the protein, and its proven efficacy in preclinical and clinical studies. Its limitations include its low solubility and bioavailability, which can limit its effectiveness in vivo, and its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for research on VX-809 and its potential use in treating N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide. These include:
1. Combination therapy: VX-809 has been shown to be most effective when used in combination with other N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamideTR modulators, such as the potentiator ivacaftor. Further studies are needed to optimize the dosing and timing of combination therapy.
2. New formulations: The low solubility and bioavailability of VX-809 limit its effectiveness in vivo. New formulations, such as nanoparticles or liposomes, could improve its delivery and efficacy.
3. New targets: VX-809 only targets the F508del-N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamideTR mutation. New drugs that target other N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamideTR mutations, or that target other aspects of this compound pathophysiology, could provide additional therapeutic options for this compound patients.
4. Long-term safety: The long-term safety and efficacy of VX-809 and other N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamideTR modulators need to be carefully monitored in clinical trials and in post-marketing surveillance.
In conclusion, VX-809 is a promising N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamideTR corrector that has shown efficacy in preclinical and clinical studies. Further research is needed to optimize its use in combination therapy, to develop new formulations, to identify new targets, and to ensure its long-term safety and efficacy.

Synthesis Methods

The synthesis of VX-809 involves a series of chemical reactions, starting from commercially available starting materials. The first step is the preparation of 3-chloro-4-fluoroaniline, which is then reacted with 4-methylbenzenesulfonyl chloride to form the corresponding sulfonamide. The final step is the coupling of the sulfonamide with acetic anhydride to form VX-809. The overall yield of the synthesis is around 20%.

Scientific Research Applications

VX-809 has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide. In vitro studies have shown that VX-809 can correct the folding and trafficking defects of F508del-N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamideTR, leading to increased chloride transport and improved airway surface liquid hydration. In vivo studies in this compound animal models have demonstrated that VX-809 can improve lung function, reduce inflammation, and prevent bacterial infections. Clinical trials in this compound patients have shown that VX-809 can improve lung function, reduce exacerbations, and improve quality of life.

properties

Molecular Formula

C15H13ClFNO3S

Molecular Weight

341.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C15H13ClFNO3S/c1-10-2-5-12(6-3-10)22(20,21)9-15(19)18-11-4-7-14(17)13(16)8-11/h2-8H,9H2,1H3,(H,18,19)

InChI Key

TUMYHJHDXKAIQA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)F)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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